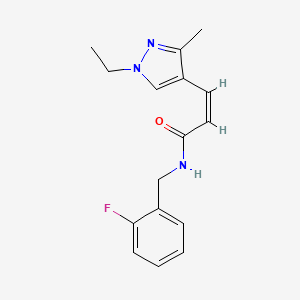
5-(2-bromo-4,5-dimethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
描述
5-(2-bromo-4,5-dimethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione, commonly known as BDMT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDMT is a thiazolidinedione derivative that exhibits anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of BDMT is not fully understood. However, studies have suggested that BDMT exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BDMT has also been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects
BDMT has been shown to exhibit various biochemical and physiological effects. Studies have suggested that BDMT can reduce oxidative stress, inflammation, and apoptosis in various cell types. BDMT has also been shown to improve glucose metabolism and insulin sensitivity in diabetic mice. Furthermore, BDMT has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
BDMT has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BDMT exhibits potent anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the treatment of various diseases. However, BDMT has some limitations for lab experiments. It has limited solubility in water, which can affect its bioavailability. Furthermore, the mechanism of action of BDMT is not fully understood, which can limit its potential therapeutic applications.
未来方向
BDMT has significant potential for future research. Some of the future directions for BDMT research include:
1. Investigating the mechanism of action of BDMT to understand its therapeutic potential fully.
2. Developing novel formulations of BDMT to improve its bioavailability and efficacy.
3. Conducting preclinical and clinical studies to evaluate the safety and efficacy of BDMT in various diseases.
4. Studying the pharmacokinetics of BDMT to optimize its dosing regimen.
5. Exploring the potential of BDMT as a chemopreventive agent for various cancers.
Conclusion
In conclusion, BDMT is a thiazolidinedione derivative that exhibits potent anti-inflammatory, antioxidant, and anticancer properties. BDMT has significant potential for the treatment of various diseases, including inflammatory diseases and cancer. However, further research is required to understand its mechanism of action fully and evaluate its safety and efficacy in preclinical and clinical studies.
科学研究应用
BDMT has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that BDMT exhibits potent anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. BDMT has also been shown to exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.
属性
IUPAC Name |
(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4S/c1-4-16-13(17)12(21-14(16)18)6-8-5-10(19-2)11(20-3)7-9(8)15/h5-7H,4H2,1-3H3/b12-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRLJMMFFSXUKM-SDQBBNPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2Br)OC)OC)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OC)OC)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide](/img/structure/B4721620.png)
![ethyl 4-(5-{[5-imino-2-(2-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4721625.png)


![methyl 2-{5-[(4-ethylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4721640.png)
![N-benzyl-2-[2-(3-ethoxyphenoxy)ethoxy]-N-methylethanamine](/img/structure/B4721654.png)
![4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B4721660.png)
![1-(3-chlorobenzyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4721664.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B4721668.png)
![ethyl 2-[({[4-(2-furyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4721670.png)
![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4721671.png)
![4-[allyl(methylsulfonyl)amino]-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4721672.png)

![N',N'''-1,3-phenylenebis[N-(4-isopropylbenzyl)urea]](/img/structure/B4721687.png)